1,1,2,2-Tetrafluoroethyl thioacetic acid
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Overview
Description
1,1,2,2-Tetrafluoroethyl thioacetic acid: is a fluorinated organic compound with the molecular formula C4H4F4O2S It is characterized by the presence of both fluorine and sulfur atoms, which impart unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoroethyl thioacetic acid typically involves the reaction of tetrafluoroethylene with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thioacetic acid to the tetrafluoroethylene. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoroethyl thioacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or sulfide.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiolates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
1,1,2,2-Tetrafluoroethyl thioacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine and sulfur atoms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoroethyl thioacetic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the thioacetic acid group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether with similar applications in organic synthesis and material science.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Another fluorinated ether used in battery technologies and as a solvent.
Ethyl 1,1,2,2-tetrafluoroethyl ether: A fluorinated linear ether with applications in battery electrolytes.
Uniqueness
1,1,2,2-Tetrafluoroethyl thioacetic acid is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic synthesis and material science.
Properties
Molecular Formula |
C4H4F4OS |
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Molecular Weight |
176.13 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutanethioic S-acid |
InChI |
InChI=1S/C4H4F4OS/c5-3(6)4(7,8)1-2(9)10/h3H,1H2,(H,9,10) |
InChI Key |
DWSHPTJTELCOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)S)C(C(F)F)(F)F |
Origin of Product |
United States |
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